molecular formula C8H15N B1619873 (R)-(-)-Octahydroindolizine CAS No. 89772-92-9

(R)-(-)-Octahydroindolizine

Cat. No.: B1619873
CAS No.: 89772-92-9
M. Wt: 125.21 g/mol
InChI Key: HAJKHJOABGFIGP-MRVPVSSYSA-N
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Description

®-(-)-Octahydroindolizine is a chiral bicyclic amine with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its octahydroindolizine core, which consists of a fused ring system containing nitrogen. The ®-(-) enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Octahydroindolizine typically involves several steps, starting from readily available precursors. One common method involves the reduction of indolizine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the octahydroindolizine ring system.

Industrial Production Methods

In an industrial setting, the production of ®-(-)-Octahydroindolizine may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. Additionally, chiral resolution techniques, such as chromatography or crystallization, may be employed to obtain the desired enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

®-(-)-Octahydroindolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the nitrogen atom.

Scientific Research Applications

®-(-)-Octahydroindolizine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which ®-(-)-Octahydroindolizine exerts its effects is largely dependent on its interaction with molecular targets. The nitrogen atom in the ring system can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound of octahydroindolizine, which lacks the additional hydrogenation.

    Piperidine: A six-membered ring containing nitrogen, similar in structure but lacking the fused ring system.

    Quinuclidine: Another bicyclic amine with a different ring structure.

Uniqueness

®-(-)-Octahydroindolizine is unique due to its specific chiral configuration and fused ring system, which confer distinct chemical and biological properties

Properties

IUPAC Name

(8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJKHJOABGFIGP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89772-92-9
Record name Octahydroindolizine, (R)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089772929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDOLIZIDINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D69QK4TZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 11.0 g of 2-(2-cyanoethyl)-cyclopentanone (purity 77.0%, 0.062 mole) and 535 ml of liquid ammonia (321 g, 18.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product obtained after an on-stream period of 45.4 hours was worked up by fractional distillation. There were obtained 91.2 g of 1-azabicyclo[4.3.0]nonane (b.p.=80° C./ 50 mm Hg) and 224.4 g of 2-(3-aminopropyl)-cyclopentylamine (b.p.=122° C./28 mm Hg)l. The yield of 2-(3-aminopropyl)-cyclopentylamine was 56.3% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
535 mL
Type
reactant
Reaction Step Three
Quantity
321 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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